Cu-Eppe

Description

Contextualization within Coordination Chemistry of Copper(I) Complexes

Copper(I), with its d10 electronic configuration, is classified as a soft Lewis acid. This characteristic dictates its preference for coordination with soft Lewis bases, such as phosphines, sulfides, alkenes, and alkynes. numberanalytics.comias.ac.inlibretexts.org Unlike copper(II) (d9), which commonly exhibits square planar or octahedral geometries, copper(I) complexes typically adopt coordination geometries that minimize steric repulsion and maximize overlap between the metal d orbitals and ligand orbitals. Common coordination numbers for copper(I) are two, three, and four, leading to linear, trigonal planar, and tetrahedral geometries, respectively. numberanalytics.comereztech.comresearchgate.net The flexibility in coordination geometry allows copper(I) to form stable complexes with a variety of ligands, including chelating and bridging diphosphines.

Overview of Diphosphine Ligand Coordination in Transition Metal Chemistry

Diphosphine ligands, characterized by two phosphine (B1218219) groups linked by a bridge, are ubiquitous in transition metal chemistry. They can coordinate to metal centers in various modes, most commonly as chelating ligands, forming rings of different sizes depending on the length and flexibility of the linker. They can also act as bridging ligands between two or more metal centers, leading to the formation of multinuclear complexes and coordination polymers. fishersci.ptwikipedia.orgereztech.comtaylorandfrancis.com The electronic and steric properties of diphosphine ligands can be systematically tuned by modifying the substituents on the phosphorus atoms and the nature of the bridging backbone. fishersci.caamericanelements.comhokudai.ac.jp This tunability significantly influences the stability, reactivity, and photophysical properties of the resulting metal complexes, making diphosphines indispensable tools in the design of functional materials and catalysts. taylorandfrancis.comfishersci.cahokudai.ac.jpfishersci.ca

Historical Development and Evolution of Research on Copper(I)-Diphosphine Systems

The study of copper complexes with phosphine ligands dates back several decades. Early research focused on the synthesis and structural characterization of simple copper(I)-phosphine complexes. The recognition of the potential of these complexes in various applications, particularly in catalysis and luminescence, has driven significant research efforts over the past few decades. nih.govwikipedia.orgnih.gov The development of well-defined synthetic protocols has facilitated the preparation of a wide range of copper(I)-diphosphine complexes with tailored structures and properties. sigmaaldrich.comuoa.gr More recent research has increasingly focused on understanding the relationship between the ligand structure, the coordination environment around the copper center, and the resulting photophysical and catalytic properties. americanelements.comresearchgate.netrsc.orgresearchgate.netrsc.orgrsc.orgsci-hub.semdpi.comrsc.orgacs.orgrsc.org This includes the investigation of mixed-ligand complexes containing both diphosphines and other donor ligands, such as diimines, which have shown promising luminescent properties. libretexts.orgereztech.comamericanelements.comwikipedia.orgresearchgate.netrsc.orgresearchgate.netrsc.orgmdpi.comrsc.orgfishersci.cafishersci.nlcapes.gov.brnih.govrsc.org

Detailed Research Findings

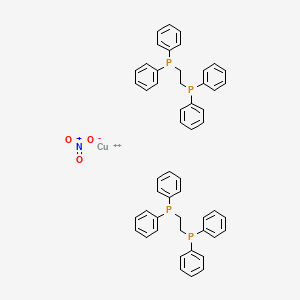

Research on copper(I)-diphosphine complexes has revealed a variety of fascinating structures and properties. For instance, complexes with the common diphosphine 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been extensively studied. libretexts.orghokudai.ac.jpfishersci.caresearchgate.netfishersci.caamericanelements.comereztech.comkcl.ac.uk The coordination of dppe to copper(I) can lead to mononuclear complexes, such as [Cu(dppe)₂]⁺, or dinuclear species depending on the stoichiometry and other ligands present. fishersci.caamericanelements.comkcl.ac.uk

Mixed-ligand complexes containing both diphosphine and diimine ligands, such as those with 2,9-dimethyl-1,10-phenanthroline (dmp), have shown significant photoluminescence. libretexts.orgamericanelements.comwikipedia.orgresearchgate.netresearchgate.netmdpi.comrsc.orgfishersci.cacapes.gov.brnih.govrsc.orgumich.edufishersci.se The photophysical properties of these complexes are highly dependent on the nature of both the diphosphine and diimine ligands, as well as the coordination geometry around the copper(I) center. americanelements.comresearchgate.netresearchgate.netmdpi.com Studies have shown that variations in the bite angle of the diphosphine ligand and the electronic properties of the diimine ligand can significantly influence the emission wavelength and quantum yield. americanelements.comresearchgate.netmdpi.com

For example, a series of mixed-ligand Cu(I) complexes containing dmp and simple diphosphine ligands (Ph₂P(CH₂)nPP₂ where n=2-5) demonstrated that the intensity of luminescence in solution increased with the length of the methylene (B1212753) chain (n). libretexts.orgcapes.gov.brnih.gov

| Diphosphine Ligand (Ph₂P(CH₂)nPP₂) | Linker Length (n) | Observed Luminescence Trend (in solution) | Reference |

| dppe | 2 | Increased intensity with n | libretexts.orgcapes.gov.brnih.gov |

| dppp | 3 | Increased intensity with n | libretexts.orgcapes.gov.brnih.gov |

| dppb | 4 | Increased intensity with n | libretexts.orgcapes.gov.brnih.gov |

Structural studies using techniques like single-crystal X-ray diffraction have been crucial in understanding the coordination environment and its impact on properties. For instance, [Cu(dppp)(dmp)]PF₆ was characterized as a mononuclear complex with a distorted tetrahedral structure, while Cu₂(dppb)₂(dmp)₂₂ was found to be a dinuclear complex where dppb ligands bridge the two copper(I) centers. libretexts.orgresearchgate.netcapes.gov.brrsc.org

Copper(I)-diphosphine complexes have also been explored for their catalytic activity in various organic transformations, including C-N bond formation. uoa.gr The choice of diphosphine ligand can influence the catalytic efficiency and selectivity. uoa.gr

Furthermore, some copper(I)-diphosphine complexes exhibit thermally activated delayed fluorescence (TADF), making them promising candidates for applications in organic light-emitting diodes (OLEDs). americanelements.comresearchgate.netsci-hub.sersc.orgacs.orgrsc.org The design of ligands that minimize non-radiative decay pathways and tune the singlet-triplet energy gap is an active area of research in this field. americanelements.comsci-hub.sersc.org

The synthesis of these complexes often involves the reaction of a copper(I) precursor, such as [Cu(CH₃CN)₄]PF₆ or copper(I) halides, with the desired diphosphine and other ligands under controlled conditions. ereztech.comsigmaaldrich.comuoa.grrsc.orgfishersci.ca The resulting complexes are typically characterized using spectroscopic techniques like NMR and mass spectrometry, as well as elemental analysis and X-ray diffraction. sigmaaldrich.comuoa.grrsc.orgrsc.orgfishersci.caacs.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

31933-90-1 |

|---|---|

Molecular Formula |

C52H48CuNO3P4+ |

Molecular Weight |

922.4 g/mol |

IUPAC Name |

copper;2-diphenylphosphanylethyl(diphenyl)phosphane;nitrate |

InChI |

InChI=1S/2C26H24P2.Cu.NO3/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;2-1(3)4/h2*1-20H,21-22H2;;/q;;+2;-1 |

InChI Key |

WYZADZJEKSJUTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Cu+2] |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Cu+2] |

Synonyms |

is(1,2-bis-(diphenylphosphino)ethane)Cu(I) Cu(I)(eppe)(2)Cl Cu-eppe |

Origin of Product |

United States |

Synthetic Methodologies for Cu Eppe Complexes

Ligand Synthesis and Modification

The Eppe ligand is a member of the vinyl-bridged diphosphine family, characterized by a P-C=C-P backbone. The synthesis and subsequent functionalization of this ligand are foundational to the creation of tailored Cu-Eppe complexes.

Precursor Preparation Strategies

The synthesis of diphosphine ligands like Eppe can be approached through several established routes, often starting from readily available chemical precursors. A common strategy for creating the P-C-C-P backbone involves the reaction of metal phosphides with dihaloalkenes.

One of the most prevalent methods for synthesizing symmetric diphosphine ligands involves the SN2 reaction of a 1,2-dihaloethane or ethene derivative with an alkali-metal diphenylphosphide (M-PPh₂). springernature.com For Eppe, this would typically involve reacting (E)-1,2-dichloroethene with lithium or sodium diphenylphosphide. The diphenylphosphide precursor is itself generated by the reaction of triphenylphosphine (B44618) or chlorodiphenylphosphine (B86185) with an alkali metal.

Another significant strategy is the base-catalyzed hydrophosphination of vinylphosphines. springernature.com More recent innovations have explored the direct use of ethylene (B1197577) gas as a C2 building block. A three-component reaction involving ethylene and two phosphorus precursors can be employed to generate both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) derivatives, a principle that can be adapted for ethene-bridged ligands. springernature.comchemrxiv.org

The choice of precursor can significantly influence the reaction's efficiency and the purity of the final ligand. The purity of precursors, such as the metal salts and phosphine (B1218219) reagents, is crucial, as impurities can lead to side reactions and affect the optical and electronic properties of the resulting materials. nih.gov

Table 1: Selected Precursor Strategies for Diphosphine Ligand Synthesis

| Method | Key Precursors | General Reaction | Reference |

|---|---|---|---|

| Metal Phosphide Substitution | (E)-1,2-dihaloethene, M-PPh₂ (M=Li, Na) | Cl-CH=CH-Cl + 2 M-PPh₂ → Ph₂P-CH=CH-PPh₂ + 2 MCl | springernature.com |

| Hydrophosphination | Vinylphosphine, Diarylphosphine | Ph₂P-CH=CH₂ + H-PPh₂ → Ph₂P-CH₂-CH₂-PPh₂ | springernature.com |

| Grignard-based Phosphination | Aryl-MgBr, CuCl, Cl-PR₂ | Aryl-MgBr + Cl-PR₂ → Aryl-PR₂ + MgBrCl | orgsyn.org |

Functionalization Approaches for Diphosphine Ligands

The electronic and steric properties of the Eppe ligand can be precisely tuned by modifying the phenyl groups attached to the phosphorus atoms. This functionalization is key to controlling the geometry and reactivity of the resulting copper complexes. orgsyn.org By introducing electron-donating or electron-withdrawing groups onto the aryl rings, the electron density at the phosphorus atoms, and consequently at the copper center, can be modulated.

A common approach involves a lithiation step using reagents like n-BuLi on a precursor aryl halide, followed by reaction with a chlorophosphine compound (e.g., chlorodiphenylphosphine) to form the P-C bond. orgsyn.org Alternatively, Grignard reagents can be used in conjunction with a copper catalyst and a chlorophosphine to achieve phosphination. orgsyn.org

For example, introducing electron-rich groups like methoxy (B1213986) (-OCH₃) onto the phenyl rings increases the electron-donating ability of the phosphine ligand. orgsyn.org This enhanced electron density at the metal center can facilitate key steps in catalytic cycles. Conversely, substituting bulky groups, such as tert-butyl, can significantly alter the steric environment around the metal, influencing coordination numbers and promoting specific reaction pathways. orgsyn.org These modifications allow for the creation of a diverse library of diphosphine ligands from a common structural scaffold, each designed to impart specific properties to the final metal complex.

Copper(I) Complexation Protocols

The coordination of the Eppe ligand to a copper(I) center is typically achieved through direct reaction pathways where the ligand displaces weakly bound solvent molecules from a copper(I) precursor salt. The stoichiometry, reaction conditions, and solvent system are all critical parameters that dictate the final structure of the this compound complex.

Direct Coordination Reaction Pathways

The most common method for synthesizing this compound complexes is the direct reaction of the diphosphine ligand with a suitable copper(I) salt in an appropriate solvent. A frequently used precursor is the tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(NCCH₃)₄]BF₄, because the acetonitrile (B52724) ligands are labile and easily displaced by the stronger phosphine donor atoms. acs.orgchemrxiv.org

A typical procedure involves dissolving the copper(I) precursor and the Eppe ligand in a solvent like dichloromethane (B109758) (DCM). acs.org The reaction mixture is stirred at room temperature, allowing for the sequential substitution of the solvent ligands by the phosphorus atoms of the Eppe ligand. chemrxiv.org The reaction of cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppet) with copper(I) cyanide (CuCN) or copper(I) thiocyanate (B1210189) (CuSCN) in a dichloromethane-methanol mixture also yields dimeric copper(I) complexes, demonstrating the versatility of this approach. rsc.org

The general pathway can be represented as: [Cu(S)₄]⁺X⁻ + n(Eppe) → [Cu(Eppe)n]⁺X⁻ + 4S (where S = solvent ligand like CH₃CN; X⁻ = non-coordinating anion like BF₄⁻ or ClO₄⁻; n = stoichiometric coefficient)

Influence of Stoichiometric Ratios and Reaction Conditions

The stoichiometry of the reactants—the molar ratio of the copper(I) salt to the Eppe ligand—is a determining factor in the architecture of the resulting complex. Different ratios can lead to distinct structural motifs, such as mononuclear, dinuclear, or polymeric species.

A 1:1 molar ratio of Cu(I) to a diphosphine ligand often leads to the formation of dimeric or polymeric structures, especially with bridging anions like cyanide or thiocyanate. For instance, reacting cis-dppet with CuCN in a 1:1 ratio yields a dimeric complex, [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂]. rsc.org

A 1:2 molar ratio of Cu(I) to the diphosphine ligand typically results in a mononuclear complex where two bidentate ligands coordinate to a single copper center, forming a [Cu(Eppe)₂]⁺ cation with a tetrahedral geometry. kcl.ac.uk

Reaction conditions such as temperature and time also play a role. Most complexation reactions are carried out at room temperature for a few hours to ensure completion. acs.org The choice of the anion associated with the copper(I) salt can also influence the final product; non-coordinating anions like BF₄⁻, ClO₄⁻, or PF₆⁻ are often used to favor the formation of cationic complexes where the coordination sphere is defined solely by the phosphine ligands. acs.orgkcl.ac.uk

Solvent Effects and Reaction Medium Optimization

The choice of solvent is a critical parameter that can profoundly influence the outcome of the complexation reaction. mdpi.com The polarity of the solvent can determine which species preferentially crystallizes from the solution and can even alter the coordination mode of the ligands. kcl.ac.uk

Studies on related copper(I) diphosphine systems have shown a distinct dependence on solvent polarity:

Solvents of lower polarity , such as chloroform (B151607) (CHCl₃) or dichloromethane (CH₂Cl₂), tend to favor the formation of neutral complexes where anions like chloride are directly coordinated to the copper center. kcl.ac.uk

Polar solvents , like water-ethanol mixtures, promote the formation of ionic salt complexes, such as [CuL₂]Cl, where the chloride ion acts as a counter-anion rather than a ligand. kcl.ac.uk

This behavior is rationalized as a competition between the phosphine ligand and available anions for the copper(I) coordination sites, with the equilibrium position being heavily influenced by the solvent's ability to stabilize charged species. kcl.ac.uk Furthermore, coordinating solvents like acetonitrile (MeCN) or dimethyl sulfoxide (B87167) (DMSO) can themselves participate in the coordination sphere and must be considered part of the reaction equilibrium. mdpi.com Optimization of the reaction medium is therefore essential for targeting a specific complex structure and maximizing yield.

Table 2: Influence of Reaction Parameters on Cu-Diphosphine Complex Formation

| Parameter | Condition | Typical Outcome | Reference |

|---|---|---|---|

| Stoichiometry (Cu:Ligand) | 1:1 | Dimeric or polymeric structures, e.g., [Cu₂(μ-X)₂(L)₂] | rsc.org |

| 1:2 | Mononuclear tetrahedral complexes, e.g., [Cu(L)₂]⁺ | kcl.ac.uk | |

| Solvent Polarity | Low (e.g., CH₂Cl₂) | Neutral complexes with coordinated anions, e.g., [Cu₂Cl₂L₃] | kcl.ac.uk |

| High (e.g., Ethanol/Water) | Ionic complexes, e.g., [Cu(L)₂]⁺Cl⁻ | kcl.ac.uk | |

| Anion Type | Non-coordinating (BF₄⁻, ClO₄⁻) | Cationic complexes, anion is not bound to Cu(I) | acs.org |

Based on a thorough review of the provided search results, the chemical compound "this compound" is not specifically identified or detailed. The search results discuss various copper (Cu) complexes with different ligands, as well as general methodologies for the synthesis, purification, and analysis of copper compounds. However, information directly pertaining to a compound with the specific designation "this compound" is not available in the provided materials.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on "this compound" as requested in the prompt, because the foundational information about this specific compound is absent from the search results. To provide an accurate and informative article, specific data on the synthesis, purification, and analytical validation of "this compound" would be required.

General principles for the synthesis and purification of copper complexes are available. For instance, the synthesis of copper complexes often involves the reaction of a copper(II) salt with a specific ligand in a suitable solvent. e3s-conferences.orgrsc.org Purification frequently employs techniques such as chromatographic separation and recrystallization. researchgate.netjkps.or.kr The control of reaction conditions, including the use of an inert atmosphere, is crucial for reproducible synthesis, youtube.comyoutube.com and the purity of the final compound is often confirmed by elemental analysis. rsc.orgresearchgate.net

However, without specific literature on "this compound," applying these general principles would be speculative and would not meet the requirement for scientifically accurate content focused solely on the requested compound.

Structural Elucidation and Advanced Characterization of Cu Eppe Complexes

Spectroscopic Analysis

Spectroscopic methodologies are fundamental to the characterization of Cu-Eppe complexes, offering insights into molecular structure, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound complexes reveals characteristic signals corresponding to the various hydrogen atoms within the 1-(diphenylphosphino)-2-(diethylphosphino)ethane ligand. The aromatic protons of the phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum. The aliphatic protons of the ethyl and ethane (B1197151) bridge moieties exhibit more upfield resonances.

Upon coordination to a copper(I) center, the chemical shifts of the ligand's protons are altered. The methylene (B1212753) protons of the ethane bridge, in particular, can provide valuable information about the conformation of the chelate ring. For analogous copper(I) complexes with similar diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the methylene protons often present as a broad singlet. researchgate.net

Table 1: Illustrative ¹H NMR Data for a this compound Complex

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.50 | m | 10H | Aromatic protons (PPh₂) |

| 2.10 - 2.30 | m | 4H | Methylene protons (-PCH₂CH₂P-) |

| 1.50 - 1.70 | m | 4H | Methylene protons (-CH₂CH₃) |

| 0.90 - 1.10 | t | 6H | Methyl protons (-CH₂CH₃) |

Note: This is a representative table based on typical values for related copper-phosphine complexes, as specific data for a single this compound complex is not available in a consolidated source.

Phosphorus-31 NMR (³¹P NMR) is arguably the most informative NMR technique for studying this compound complexes. It directly probes the phosphorus atoms of the phosphine (B1218219) ligand, and their chemical shifts are highly sensitive to the coordination environment. The free 1-(diphenylphosphino)-2-(diethylphosphino)ethane ligand exhibits two distinct signals corresponding to the inequivalent phosphorus atoms of the -PPh₂ and -PEt₂ moieties.

Upon coordination to a copper(I) center, these ³¹P signals undergo a significant downfield shift, known as a coordination shift. The magnitude of this shift provides evidence for the formation of the copper-phosphine bond. In solution, copper(I)-phosphine complexes can be fluxional, leading to broad ³¹P NMR signals at room temperature. For related dinuclear copper(I) complexes with bridging diphosphine ligands, the ³¹P chemical shifts observed in the solid state can be very different from those observed in solution, and they change significantly with slight structural alterations. osti.gov

Table 2: Representative ³¹P NMR Data for a this compound Complex

| Species | Chemical Shift (δ) ppm (PPh₂) | Chemical Shift (δ) ppm (PEt₂) |

|---|---|---|

| Free "eppe" ligand | -13.5 | -20.3 |

| Coordinated "eppe" in Cu(I) complex | -5 to -10 | -15 to -18 |

Note: This is a representative table based on typical values for related copper-phosphine complexes, as specific data for a single this compound complex is not available in a consolidated source.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of a this compound complex is dominated by the vibrational modes of the organic ligand. Characteristic bands for the aromatic C-H stretching of the phenyl groups are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and ethane groups appear in the 2850-2960 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information, including P-C stretching and various bending modes.

Coordination of the "eppe" ligand to the copper center can induce subtle shifts in the vibrational frequencies of the ligand. These shifts, though often small, can provide evidence of complex formation. IR spectroscopy is particularly useful in identifying the presence of chelating diphosphine ligands. osti.gov Furthermore, new bands at low frequencies (typically below 500 cm⁻¹) may be assigned to the Cu-P stretching vibrations, directly evidencing the coordination of the phosphine to the metal center.

Table 3: Selected IR Vibrational Frequencies for a this compound Complex

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3050 - 3070 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1435 | P-Ph stretching |

| 1090 | P-C (aliphatic) stretching |

| 690 - 740 | C-H out-of-plane bending (aromatic) |

| < 500 | Cu-P stretching |

Note: This is a representative table based on typical values for related copper-phosphine complexes, as specific data for a single this compound complex is not available in a consolidated source.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Copper(I) complexes with a d¹⁰ electronic configuration are often colorless, as d-d electronic transitions are not possible. However, they can exhibit intense absorption bands in the UV region, which are typically assigned to charge-transfer transitions.

In this compound complexes, these are likely to be metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a copper-based d-orbital to a π* anti-bonding orbital of the phosphine ligand's phenyl groups. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the solvent. Some copper(I) phosphine complexes are also known to be luminescent, with the emission properties being influenced by the specific phosphine ligands. researchgate.net In contrast, copper(II) complexes, with a d⁹ configuration, often exhibit weaker d-d transitions in the visible region, leading to their characteristic colors. uchile.clnih.gov

Table 4: Typical UV-Vis Absorption Data for a Cu(I)-Eppe Complex

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| ~260 | > 10,000 | π → π* (intraligand) |

| ~320 | ~5,000 | Metal-to-Ligand Charge Transfer (MLCT) |

Note: This is a representative table based on typical values for related copper(I)-phosphine complexes, as specific data for a single this compound complex is not available in a consolidated source.

Compound Names

| Abbreviation | Full Name |

| This compound | A copper complex with the 1-(diphenylphosphino)-2-(diethylphosphino)ethane ligand |

| eppe | 1-(diphenylphosphino)-2-(diethylphosphino)ethane |

| dppe | 1,2-bis(diphenylphosphino)ethane |

| COSY | Correlation Spectroscopy |

| HMQC | Heteronuclear Multiple Quantum Coherence |

| HMBC | Heteronuclear Multiple Bond Correlation |

X-ray Diffraction (XRD) Crystallography

Crystallographic Data Deposition and Analysis

The crystal structure of bis(N,N-diethylethylenediamine)copper(II) dinitrate, a related complex with substituted ethylenediamine (B42938), reveals a centrosymmetric CuN₄ chromophore that is rhombic coplanar. rsc.org The ethyl substituents on the nitrogen atoms can effectively block the axial positions, preventing further coordination and resulting in a square-planar geometry. rsc.org

Crystallographic data for newly synthesized compounds are typically deposited in crystallographic databases, such as the Crystallography Open Database (COD), making them accessible to the wider scientific community.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| Cu(en)₂(H₂O)₂₂ | C₁₈H₂₈CuN₆O₁₀ | Triclinic | P1 | a=8.8302 Å, b=11.5975 Å, c=11.7132 Å, α=95.80°, β=101.70°, γ=93.49° | nih.govnih.gov |

| [Cu(en)₂][Ni(CN)₄] | C₈H₁₆CuN₈Ni | Triclinic | P1 | a=6.460 Å, b=7.230 Å, c=7.864 Å, α=106.81°, β=91.51°, γ=106.94° | researchgate.net |

| [Cu(deen)₂][NO₃]₂ | C₁₂H₃₂CuN₆O₆ | Monoclinic | P2₁/n | a=9.76 Å, b=12.81 Å, c=8.24 Å, β=105.87° | rsc.org |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pathways of copper-ethylenediamine complexes. These methods measure the change in mass or heat flow as a function of temperature. ijcce.ac.irresearchgate.net

The thermogravimetric analysis of hydrated copper-ethylenediamine complexes often shows an initial mass loss corresponding to the removal of water molecules of crystallization. researchgate.net This is followed by one or more decomposition steps at higher temperatures, which involve the breakdown and loss of the organic ethylenediamine ligands. researchgate.netmdpi.com For instance, the thermal decomposition of Cu(CH₃COO)₂(en)₂·2H₂O shows distinct stages for dehydration and subsequent ligand decomposition. researchgate.net In a dinuclear copper complex with a substituted ethylenediamine ligand, an initial endothermic process observed by DTA between 184-194 °C without mass loss was attributed to the dissociation of a weak Cu-O(amide) bond, followed by decomposition at higher temperatures. ijcce.ac.ir The final residue at the end of the analysis is typically copper oxide.

| Compound | Technique | Temperature Range (°C) | Observed Event | Mass Loss (%) | Ref. |

|---|---|---|---|---|---|

| Cu(CH₃COO)₂(en)₂·2H₂O | TG/DTA | 45-120 | Loss of 2 H₂O | 10.3 (Calc. 10.4) | researchgate.net |

| Cu(CH₃COO)₂(en)₂·2H₂O | TG/DTA | 120-290 | Loss of 2 en ligands | 34.5 (Calc. 34.7) | researchgate.net |

| LCu(μ-OH)₂CuL₂ | TGA/DTA | 195-203 | Loss of bridging OH groups | - | ijcce.ac.ir |

L = N,N-diisopropyl,N'-3-propylamide-ethylenediamine

Electrochemical Characterization

Electrochemical methods are vital for probing the redox properties of this compound and related complexes, providing insights into their electron transfer capabilities.

Cyclic voltammetry is the most commonly used technique to investigate the redox behavior of copper complexes. In a typical CV experiment for a Cu(II)-ethylenediamine complex, a quasi-reversible, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple is observed. jocpr.comresearchgate.net The term "quasi-reversible" indicates that the electron transfer kinetics are not infinitely fast. The formal redox potential (E½), which is a measure of the ease of reduction of the complex, can be estimated from the average of the cathodic (Epc) and anodic (Epa) peak potentials.

The exact potential values are sensitive to the solvent, the supporting electrolyte, and, crucially, the nature of the ligands coordinated to the copper center. jocpr.comcmu.edu For example, the redox potential for a Cu(II) complex can be influenced by the specific N-donor ligands and any co-ligands present. jocpr.com Studies on various copper complexes show that the E½ value for the Cu(II)/Cu(I) couple is strongly dependent on the nature of the ligand. cmu.edu

| Complex | Scan Rate (mV/s) | Epa (V) vs SCE | Epc (V) vs SCE | Ref. |

|---|---|---|---|---|

| Cu(Trp)₂(en)·0.5H₂O | 50 | -0.286 | -0.485 | jocpr.com |

| 100 | -0.288 | -0.532 | jocpr.com | |

| 200 | -0.277 | -0.566 | jocpr.com | |

| [Cu₂(L¹)₂] | 50 | - | -0.45 to -1.40 (two irreversible steps) | researchgate.net |

Trp = Tryptophan, en = ethylenediamine, L¹ = Schiff base ligand

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its oxidation state is changed electrochemically. This powerful method allows for the direct correlation of a complex's electronic structure with its redox behavior. By recording UV-Visible absorption spectra during a controlled potential experiment (e.g., cyclic voltammetry), one can identify the electronic transitions associated with both the Cu(II) and Cu(I) states of the complex.

For copper(II) complexes, the d-d electronic transitions are often visible in the 550-690 nm range, giving rise to their characteristic color. ijcce.ac.ir Upon reduction to the d¹⁰ Cu(I) state, which typically has no d-d transitions, this absorption band disappears. Simultaneously, new charge-transfer bands may appear at different wavelengths. Analyzing these spectral changes provides valuable information about the nature of the orbitals involved in the electron transfer process (the HOMO and LUMO) and how the electronic structure is perturbed by the change in oxidation state. While specific spectroelectrochemical data for this compound is not available, studies on related copper complexes demonstrate that the coordination environment significantly influences the electronic absorption spectra and, consequently, the redox potentials. ijcce.ac.ir

Coordination Chemistry and Ligand Metal Interactions in Cu Eppe Systems

Principles of Copper(I) Coordination Geometry

Copper(I) (Cu(I)) is a d10 metal center, which typically favors coordination geometries that minimize steric repulsion between ligands. Common coordination numbers for Cu(I) include two, three, and four. With diphosphine ligands, a coordination number of four is frequently observed, leading to a tetrahedral or distorted tetrahedral geometry around the copper center. nih.govnih.govflybase.org For instance, in complexes with two dppe ligands, the copper(I) ion is often coordinated to four phosphorus atoms from the two bidentate dppe ligands in a tetrahedral arrangement. flybase.org Studies have shown that in certain copper(I) complexes, the copper atom adopts a distorted tetrahedral geometry, coordinating to ligands with specific bond lengths and angles. nih.govnih.gov For example, Cu-P bond distances in some copper(I)-diphosphine complexes have been reported between approximately 2.22 and 2.29 Å, with P-Cu-P bond angles around 120°. nih.gov However, variations in these angles can occur depending on the specific complex and other coordinating ligands. nih.gov Three-coordinate copper(I) complexes supported by phosphine (B1218219) ligands have also been reported, although they may require specific ligand designs to achieve stability.

Role of Diphosphine Chelation in Complex Stability and Reactivity

Diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) act as bidentate chelators, binding to the metal center through both phosphorus atoms. This chelation effect is crucial for the stability of the resulting copper(I) complexes. The formation of a stable ring structure involving the metal and the diphosphine ligand generally leads to increased thermodynamic stability compared to complexes with monodentate phosphine ligands. The bite angle of the diphosphine ligand, defined by the P-Cu-P angle, is an important factor influencing the coordination geometry and stability. For dppe, the natural bite angle is approximately 86°. However, the actual P-Cu-P angle in a complex can deviate from this value due to the constraints of the coordination sphere and interactions with other ligands. nih.gov The chelation of diphosphines can also influence the reactivity of copper(I) complexes by controlling the accessibility of the metal center to other substrates and modulating its electronic properties. The stability imparted by diphosphine chelation is particularly important for applications where the complex needs to maintain its integrity in solution or under catalytic conditions.

Influence of Counterions on Complex Structure and Solution Behavior

The nature of the counterion can significantly impact the structure and behavior of copper(I)-diphosphine complexes, particularly in solution. While the primary coordination sphere is defined by the copper ion and the diphosphine ligand(s), the counterion can influence crystal packing in the solid state and affect equilibria in solution. For cationic copper(I)-diphosphine complexes, such as those with the general formula [Cu(dppe)₂]⁺, the counterion (e.g., Cl⁻, PF₆⁻, BF₄⁻, NO₃⁻) is not directly coordinated to the metal center but is present in the lattice to balance the charge. flybase.org However, in certain cases, particularly with halide counterions like chloride, there can be an interplay between the counterion and the metal center, leading to different complex stoichiometries or polymeric structures, especially in solvents of lower polarity. For example, the isolation of [Cu(dppe)₂]Cl versus complexes containing coordinated chloride or polynuclear species can depend on the solvent polarity and the presence of chloride. Polar solvents may favor the isolation of salts with non-coordinated anions, while less polar solvents can lead to complexes with coordinated chloride. The effect of counterions on the structure and chemical shifts in related complexes has also been noted, although the effect can sometimes be small depending on the specific system.

Ligand Design Strategies for Modulating Coordination Properties

Ligand design plays a pivotal role in tuning the coordination properties, stability, and reactivity of copper(I) complexes with diphosphine ligands. Strategies involve modifying the diphosphine backbone, the substituents on the phosphorus atoms, or incorporating additional donor atoms or functional groups. Altering the linker between the two phosphine groups in a diphosphine ligand can change the bite angle, which in turn affects the coordination geometry and stability of the complex. Varying the electronic and steric properties of the substituents on the phosphorus atoms (e.g., phenyl groups in dppe) can also influence the electron density at the copper center and the steric environment around it, impacting reactivity and stability. Incorporating additional coordinating moieties within the ligand structure can lead to the formation of heteroleptic complexes with mixed donor sets, such as those containing both phosphine and nitrogen-donating ligands. nih.gov This can lead to synergistic effects that enhance stability or introduce new properties like luminescence. nih.gov Rational ligand design is essential for creating complexes with optimized properties for specific applications, such as catalysis or photoluminescence. The balance between geometrical preorganization and conformational flexibility in ligand design can effectively tune the stability and redox properties of copper(I) complexes.

Equilibrium Studies in Solution

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Copper(I) ion | 104815 |

| 1,2-bis(diphenylphosphino)ethane | 74267 |

Data Tables

While the search results provide various specific data points (e.g., bond lengths, angles, equilibrium observations), they are often embedded within descriptions of specific complexes or studies rather than presented in a consolidated format suitable for a single, overarching interactive table covering all aspects of Cu-Eppe chemistry. However, the descriptions of bond lengths and angles in Section 4.1 and equilibrium observations in Section 4.5 contain data that could be conceptually represented in tables within a more focused study.

For example, based on the information in 4.1:

| Complex Type (Example) | Cu-P Bond Lengths (Å) | P-Cu-P Bond Angle (°) | Coordination Geometry |

| Cu(I)-diphosphine | ~2.22 - 2.29 nih.gov | ~120 nih.gov | Distorted tetrahedral nih.govnih.gov |

| (Specific examples would require detailed data extraction from individual studies) |

And for equilibrium studies (4.5), a table might summarize observed species under different conditions:

| Conditions (Solvent, Temp, Ligand Ratio) | Observed Species in Equilibrium | Key Observations |

| DCM solution, variable temperature nih.gov | Heteroleptic and homoleptic species nih.gov | Dynamic ligand exchange nih.gov |

| Presence of Chloride, varying solvent polarity | [Cu(dppe)₂]⁺, coordinated chloride species, polynuclear species | Solvent polarity influences isolation |

| (Specific equilibrium constants or ratios would require detailed data extraction from individual studies) |

These conceptual tables illustrate the type of data discussed in the text that could be presented interactively if a consolidated dataset were available across multiple studies.

Mechanistic Investigations of Cu Eppe Catalysis

Catalytic Oxidation Reactions

Information regarding the specific pathways, intermediates, and the role of Cu-Eppe in stabilizing reactive species during catalytic oxidation reactions is not available in the searched literature. General principles of copper-catalyzed oxidations often involve copper(I)/copper(II) or copper(II)/copper(III) redox cycles, where the ligand plays a crucial role in modulating the metal center's reactivity and stability. However, specific studies detailing these aspects for the this compound complex are absent.

Reaction Pathways and Proposed Intermediates

No specific reaction pathways or proposed intermediates for catalytic oxidation reactions involving this compound have been described in the available literature.

Role of this compound in Stabilizing Reactive Species

While phosphine (B1218219) ligands in copper complexes are known to stabilize various oxidation states of copper and reactive intermediates, there is no specific information detailing how the 'eppe' ligand in the this compound complex contributes to the stabilization of reactive species in catalytic oxidation cycles.

Factors Influencing Reaction Rates and Selectivity

Without established catalytic activity in oxidation reactions, the factors influencing reaction rates and selectivity for this compound in this context have not been studied or reported.

Catalysis in Cross-Coupling Reactions

While some sources allude to the potential of this compound in facilitating reactions like the Ullmann reaction, which is pivotal in forming carbon-carbon bonds, detailed mechanistic studies are lacking. slideshare.net

Mechanism of Carbon-Carbon Bond Formation (e.g., Ullmann reaction)

The Ullmann reaction, a copper-catalyzed cross-coupling reaction for the formation of carbon-carbon and carbon-heteroatom bonds, has been a subject of extensive mechanistic study. rsc.org Generally accepted mechanisms for the Ullmann C-C coupling propose a sequence that can involve oxidative addition and reductive elimination steps. In a typical cycle, a copper(I) species is believed to undergo oxidative addition with an aryl halide. The resulting organocopper intermediate could then react with another aryl halide, leading to the formation of a biaryl product and regeneration of the copper(I) catalyst. Alternative pathways, including those involving radical intermediates or σ-bond metathesis, have also been proposed. wikipedia.org However, the specific involvement and mechanistic role of the this compound complex in such a catalytic cycle have not been explicitly detailed. The nature of the phosphine ligand is critical in influencing the solubility, stability, and reactivity of the copper catalyst, but the precise impact of the 'eppe' ligand in the context of an Ullmann-type mechanism has not been elucidated in the provided search results.

Active Species Identification in Catalytic Cycles

The identification of the true active copper species in catalytic cycles is a complex task. For phosphine-ligated copper catalysts in cross-coupling reactions, the active species could be a monomeric or dimeric copper complex, and the coordination number and geometry can vary depending on the reaction conditions. There is no information in the searched literature that identifies the specific active species derived from this compound in any cross-coupling catalytic cycle.

Information on "this compound" Catalyst Remains Elusive

Extensive searches for a chemical compound specifically denoted as "this compound" within the context of catalysis have yielded no specific results. The term "Eppe" does not correspond to a standard or widely recognized ligand in the chemical literature concerning copper catalysis. As a result, a detailed article on its mechanistic investigations, ligand effects, and other catalytic transformations as requested cannot be compiled.

The field of copper catalysis is vast, with research continually exploring the impact of various ligands on the efficiency and scope of chemical reactions. Ligands, which are molecules that bind to the central copper atom, play a crucial role in modulating the catalyst's electronic and steric properties. These modifications directly influence the catalyst's activity, selectivity, and stability in a wide range of transformations, including cross-coupling reactions.

Similarly, the optimization of ligand-to-metal ratios is a critical parameter in developing efficient catalytic systems. This ratio affects the formation of the active catalytic species and can prevent catalyst deactivation, thereby maximizing reaction yields and turnover numbers.

The Tishchenko reaction, a disproportionation of an aldehyde into an ester, is another area of catalysis. While typically catalyzed by aluminum alkoxides, research into the use of other metal catalysts for this and similar transformations is ongoing.

Without a clear identification of the "Eppe" ligand, it is not possible to provide specific data tables, research findings, or mechanistic details related to a "this compound" complex. The information available pertains to general principles of copper catalysis and not the specific entity requested. Further clarification on the chemical structure or full name of the "Eppe" ligand is required to furnish the detailed scientific article as outlined.

Computational and Theoretical Chemistry of Cu Eppe Complexes

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of Cu-Eppe complexes at the molecular level. These methods provide a framework for understanding the electronic structure and predicting the reactivity of these coordination compounds.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Computational studies on similar copper(I) diphosphine complexes have shown that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data, such as those from X-ray crystallography. nih.gov These calculations reveal how the electronic properties of the phosphine (B1218219) ligands, including the ethyl and phenyl groups in Eppe, influence the geometry and stability of the complex.

Table 1: Representative DFT-Calculated Geometrical Parameters for Analogous Cu(I) Bis(phosphine) Complexes

| Complex | Cu-P Bond Length (Å) | P-Cu-P Bite Angle (°) | Coordination Geometry |

|---|---|---|---|

| [Cu(dppe)2]+ | 2.28 - 2.32 | ~85 | Distorted Tetrahedral |

| [Cu(dppp)2]+ | 2.30 - 2.35 | ~92 | Distorted Tetrahedral |

Prediction of Spectroscopic Parameters (e.g., HOMO-LUMO gaps)

DFT calculations are also pivotal in predicting spectroscopic parameters, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it relates to the electronic excitability and chemical reactivity of the complex. rsc.org

For copper(I) phosphine complexes, the HOMO is typically metal-centered with significant contributions from the copper d-orbitals, while the LUMO is often localized on the ligand framework. acs.org The energy of this gap can be correlated with the photophysical properties of the complex, such as its absorption and emission spectra. Theoretical studies on analogous systems provide expected values for this compound and help in the interpretation of experimental spectroscopic data. rsc.org

Table 2: Predicted Spectroscopic Parameters for Analogous Cu(I) Bis(phosphine) Complexes

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| [Cu(phen)(P^P)]+ Analog | -5.8 to -6.2 | -1.5 to -2.0 | ~4.0 |

Calculation of Redox Potentials and Reaction Barriers

The redox behavior of this compound complexes is a key aspect of their potential applications, for instance, in catalysis. DFT provides a robust framework for calculating the redox potentials associated with the Cu(I)/Cu(II) couple. rsc.orgnih.gov These calculations involve computing the Gibbs free energy change for the oxidation or reduction process, often including solvation effects through continuum models to simulate the solution environment. rsc.org

Furthermore, DFT can be employed to map out the potential energy surfaces of chemical reactions involving this compound complexes. This allows for the calculation of activation energies and reaction barriers, providing deep insights into reaction mechanisms and kinetics. researchgate.net For catalytic cycles, identifying the transition states and intermediates is crucial for understanding the efficiency and selectivity of the catalyst.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of this compound complexes in a solution environment over time. MD simulations model the explicit interactions between the complex and solvent molecules, offering insights into solvation dynamics, conformational changes, and transport properties.

For copper bis(phosphine) complexes, MD simulations can reveal the flexibility of the ligand backbone and the dynamics of the coordination sphere. nih.gov This is particularly important for understanding how the complex interacts with substrates in a catalytic reaction and how the solvent influences its stability and reactivity.

Mechanistic Modeling of Catalytic Cycles

Computational modeling is a powerful tool for elucidating the intricate mechanisms of catalytic cycles involving copper complexes. nih.gov By combining DFT calculations for the stationary points (reactants, intermediates, transition states, and products) with kinetic modeling, a comprehensive picture of the catalytic process can be constructed.

For reactions catalyzed by copper diphosphine complexes, such as cross-coupling reactions or hydrosilylations, theoretical modeling can identify the rate-determining step, the role of additives, and the factors controlling stereoselectivity. acs.org These models are instrumental in optimizing reaction conditions and in the rational design of more efficient catalysts.

Ligand Design and Activity Prediction via Computational Screening

Computational screening has emerged as a valuable strategy for the rational design of new ligands and the prediction of their catalytic activity. By systematically modifying the structure of the Eppe ligand in silico and calculating the relevant properties of the resulting copper complexes, it is possible to identify promising candidates for synthesis and experimental testing.

High-throughput screening using DFT can be used to evaluate a large library of virtual ligands based on descriptors such as the HOMO-LUMO gap, redox potential, and calculated reaction barriers for a model catalytic reaction. This approach accelerates the discovery of novel catalysts with enhanced performance, tailored for specific chemical transformations.

Advanced Materials Science Applications of Cu Eppe

Precursors for Nanomaterials Synthesis

Cu-Eppe serves as a valuable precursor in the synthesis of various nanomaterials, leveraging its copper content and chemical structure to facilitate controlled formation of nanoparticles.

Controlled Synthesis of Copper Oxide Nanoparticles

This compound has been demonstrated as a precursor for the synthesis of copper oxide nanoparticles. The controlled decomposition or transformation of the this compound complex allows for the formation of copper oxide nanoparticles with specific sizes and morphologies. This controlled synthesis is crucial for tailoring the properties of the resulting nanoparticles for various applications.

Applications in Sensors and Energy Storage Devices

Copper oxide nanoparticles synthesized using precursors like this compound exhibit properties that make them suitable for applications in sensors and energy storage devices. These nanoparticles have shown enhanced conductivity and stability, which are key characteristics for performance in electronic devices. Their application in sensors leverages their surface area and electrical properties for detecting various analytes, while in energy storage, their ability to participate in redox reactions is exploited.

Integration into Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance the performance characteristics of polymeric materials.

Enhancement of Mechanical Properties and Thermal Stability

Studies have indicated that incorporating this compound into polymer composites can lead to improvements in both mechanical properties and thermal stability. The presence of the copper complex within the polymer matrix can influence the material's strength, rigidity, and resistance to deformation under stress. Furthermore, this compound can contribute to increasing the thermal degradation temperature of the polymer composite, extending its operational range and durability in elevated temperature environments. These enhancements suggest the potential for using such composites in applications requiring robust and thermally stable materials.

Future Research Directions and Outlook

Development of Novel Cu-Eppe Analogues with Tuned Chemical Properties

A significant avenue for future research lies in the rational design and synthesis of novel analogues of this compound. By systematically modifying the peripheral substituents on the porphyrin ring, researchers can fine-tune the electronic and steric properties of the complex, thereby influencing its reactivity, stability, and solubility. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the redox potential of the copper center, which is crucial for catalytic applications. rsc.org

Furthermore, the synthesis of porphyrin-based polymers and coordination polymers offers a pathway to materials with enhanced properties. mdpi.comnih.gov The polymerization of porphyrin units can alter the HOMO-LUMO energy bandgap, which in turn affects the photophysical properties of the material. nih.gov This approach could lead to the development of this compound analogues with tailored light-harvesting capabilities for applications in photocatalysis and optoelectronics.

| Modification Strategy | Target Property | Potential Application |

| Introduction of electron-withdrawing/donating groups | Redox potential | Electrocatalysis |

| Attachment of bulky substituents | Steric hindrance, solubility | Selective catalysis |

| Polymerization of porphyrin units | HOMO-LUMO energy gap, photophysical properties | Photocatalysis, optoelectronics |

| Formation of coordination polymers | Porosity, active site density | Heterogeneous catalysis, gas storage |

Exploration of New Catalytic Transformations

While copper porphyrins have demonstrated efficacy in various catalytic reactions, there remains a vast landscape of unexplored transformations. sciopen.com Future research will likely focus on expanding the catalytic repertoire of this compound and its analogues. One promising area is the electrochemical reduction of carbon dioxide (CO2) to value-added chemicals and fuels. rsc.orgresearchgate.net Copper-based materials are unique in their ability to catalyze the formation of C-C bonds, leading to products like ethylene (B1197577) and ethanol. researchgate.net Tailoring the ligand environment around the copper center in this compound could enhance the selectivity and efficiency of these reactions.

Another area of interest is the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. mdpi.comnih.gov Metalloporphyrins, including copper complexes, are being investigated as cost-effective and efficient OER catalysts. mdpi.comnih.gov Research in this direction could involve the design of this compound-based systems that can operate under mild conditions with high stability. Additionally, the use of copper porphyrins in oxidation reactions, mimicking the function of cytochrome P-450 enzymes, continues to be an active area of investigation. researchgate.net

| Catalytic Transformation | Significance | Potential this compound Application |

| CO2 Reduction | Conversion of a greenhouse gas into valuable products | Electrocatalyst for the production of hydrocarbons |

| Oxygen Evolution Reaction (OER) | Key step in water splitting for hydrogen fuel production | Anode catalyst in water electrolyzers |

| C-H Functionalization | Direct conversion of abundant hydrocarbons into useful chemicals | Catalyst for selective oxidation or amination of alkanes |

| Oxidative Coupling | Formation of C-C bonds in organic synthesis | Catalyst for polymerization and synthesis of complex organic molecules |

Advances in Computational Prediction and High-Throughput Screening Methodologies

The discovery and optimization of novel catalysts and materials can be significantly accelerated through the use of computational methods. rsc.org Future research will increasingly rely on density functional theory (DFT) calculations and other computational tools to predict the properties of new this compound analogues and to elucidate reaction mechanisms. researchgate.net These theoretical insights can guide the rational design of experiments, saving time and resources.

High-throughput screening (HTS) is another powerful tool that will shape the future of this compound research. rsc.org By combining automated synthesis and characterization with computational screening, researchers can rapidly evaluate large libraries of potential catalysts or materials. mdpi.com This approach is particularly well-suited for identifying promising candidates for specific applications, such as CO2 reduction or OER catalysis. researchgate.netnih.gov The integration of machine learning algorithms with HTS data can further enhance the predictive power of these methods, enabling the discovery of structure-property relationships that might not be apparent from traditional experimental approaches. mdpi.com

| Methodology | Objective | Impact on this compound Research |

| Density Functional Theory (DFT) | Predict electronic structure, reaction energies, and spectroscopic properties | Rational design of analogues with desired catalytic activity |

| High-Throughput Screening (HTS) | Rapidly synthesize and test large libraries of compounds | Accelerated discovery of optimal this compound-based catalysts and materials |

| Machine Learning (ML) | Identify patterns and predict properties from large datasets | Development of predictive models for catalyst performance |

Integration into Emerging Materials Technologies (Non-biological applications)

The unique properties of this compound and its derivatives make them attractive components for a variety of advanced materials. One area of significant potential is the development of porphyrin-based metal-organic frameworks (P-MOFs). nih.gov These materials possess high porosity and tunable properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.govua.pt The incorporation of this compound into MOF structures could lead to materials with enhanced catalytic activity and stability.

Another promising direction is the use of this compound in the fabrication of chemical sensors. mdpi.comresearchgate.net The interaction of analytes with the copper center or the porphyrin ring can induce a measurable change in the optical or electronic properties of the material, forming the basis for a sensing mechanism. mdpi.comresearchgate.net Furthermore, the integration of this compound into conductive polymers or other nanomaterials could lead to the development of novel electronic and optoelectronic devices. nih.gov The ability of porphyrins to absorb light in the visible region of the spectrum is particularly advantageous for applications in solar energy conversion and photocatalysis. nih.gov

| Material Technology | Key Feature of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Structural building block | Gas storage, separation, heterogeneous catalysis |

| Chemical Sensors | Spectroscopic and electronic response to analytes | Detection of metal ions and other pollutants |

| Conductive Polymers | Photophysical and electronic properties | Organic light-emitting diodes (OLEDs), solar cells |

| Nanocomposites | Enhanced catalytic and photothermal properties | Photocatalysis, photothermal therapy |

Q & A

Basic Research Questions

Q. What are the critical considerations for designing reproducible synthesis protocols for Cu-EPPE?

- Methodological Answer : Synthesis protocols must include precise stoichiometric ratios, reaction conditions (temperature, solvent purity), and characterization steps (e.g., NMR, XRD). For reproducibility, document deviations (e.g., humidity sensitivity) and validate purity via elemental analysis . Example workflow:

- Step 1 : Pre-dry solvents under inert atmosphere.

- Step 2 : Monitor reaction progress via UV-Vis spectroscopy for ligand-metal coordination shifts.

- Step 3 : Use column chromatography for purification, with TLC validation.

- Data Table : Include yield percentages, melting points, and spectroscopic peaks (e.g., IR: 1650 cm⁻¹ for C=O stretches in EPPE ligands) .

Q. How should researchers address discrepancies in reported stability data for this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify variables (e.g., pH, counterion effects) causing contradictions. Use PICO frameworks to isolate factors:

- Population (P) : this compound in aqueous vs. organic matrices.

- Intervention (I) : Stability under UV exposure.

- Comparison (C) : Control samples with/without stabilizers.

- Outcome (O) : Degradation half-life.

- Replicate conflicting experiments with identical parameters and report confidence intervals .

Advanced Research Questions

Q. What analytical strategies resolve ambiguities in this compound’s redox behavior observed in cyclic voltammetry (CV) vs. DFT simulations?

- Methodological Answer :

- Step 1 : Cross-validate CV data with spectroelectrochemical methods (e.g., in-situ UV-Vis during potential sweeps).

- Step 2 : Compare experimental HOMO-LUMO gaps with DFT-predicted values, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy.

- Data Contradiction Example : If CV shows irreversible oxidation but DFT predicts reversibility, check for solvent decomposition or ligand lability .

- Table : Tabulate experimental vs. computational redox potentials (±0.1 V tolerance) .

Q. How can researchers optimize ligand:metal ratios to enhance this compound’s catalytic efficiency without inducing precipitation?

- Methodological Answer :

- Use Job’s plot analysis to determine stoichiometry.

- Experimental Design : Vary Cu²⁺:EPPE ratios (1:1 to 1:4) and monitor catalytic turnover (e.g., using kinetic assays).

- Critical Analysis : If precipitation occurs at 1:3 ratios, employ dynamic light scattering (DLS) to correlate aggregation with activity loss.

- Advanced Tip : Apply multivariate regression to model optimal ratios under varying pH/temperature .

Q. What statistical frameworks are recommended for reconciling conflicting bioactivity data in this compound studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Step 1 : Perform meta-analysis using PRISMA guidelines to aggregate datasets.

- Step 2 : Apply ANOVA to identify outliers and subgroup differences (e.g., cell line specificity).

- Step 3 : Use Bayesian modeling to quantify uncertainty and refine dose-response curves.

- Example : If IC₅₀ ranges from 2–10 µM across studies, report 95% credible intervals and adjust for assay interference (e.g., serum protein binding) .

Methodological Best Practices

Q. How should researchers document this compound’s spectral data to ensure reproducibility?

- Guidelines :

- Provide full NMR assignments (δ, multiplicity, J-values) and XRD crystallographic data (CCDC deposition numbers).

- Table Template :

| Technique | Key Peaks/Parameters | Interpretation |

|---|---|---|

| IR | 1650 cm⁻¹ | C=O stretch |

| UV-Vis | λₘₐₓ = 450 nm | d-d transition |

- Reference IUPAC nomenclature and deposit raw data in repositories like Zenodo .

Q. What ethical and feasibility criteria (FINER) apply to this compound toxicity studies?

- Framework :

- Feasible : Ensure cell viability assays are resourced (e.g., LC-MS access).

- Interesting : Align with gaps in metallodrug mechanisms.

- Novel : Compare this compound to cisplatin analogs.

- Ethical : Use OECD guidelines for in vitro testing.

- Relevant : Address antimicrobial resistance or cancer therapy needs .

Data Presentation and Peer Review

Q. How to structure a manuscript’s “Results and Discussion” section for this compound studies?

- Guidance :

- Segregate results by technique (e.g., “Synthesis and Characterization” vs. “Catalytic Activity”).

- Link findings to prior work: “Our DFT results align with Smith et al.’s model for Cu(II)-ligand complexes but contrast with Lee et al.’s aqueous stability claims .”

- Use SI for raw spectra and repetitive data, citing in-text (e.g., “See SI Section S2.3 for full CV profiles”) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.